Ethyl 3-[(3-phenylpropyl)amino]propanoate
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Overview
Description
Ethyl 3-[(3-phenylpropyl)amino]propanoate is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This compound is known for its stimulant properties and is commonly referred to as amphetamine or speed. It affects the central nervous system and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-phenylpropyl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-phenylpropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-phenylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[(3-phenylpropyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-phenylpropyl)amino]propanoate involves its interaction with the central nervous system. The compound acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, increased energy levels, and improved cognitive function. The molecular targets include monoamine transporters and receptors, which play a crucial role in regulating neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Ethyl 3-[(3-phenylpropyl)amino]propanoate can be compared with other similar compounds such as:
Amphetamine: Shares similar stimulant properties but differs in its chemical structure and potency.
Methamphetamine: More potent than this compound and has a higher potential for abuse.
Methylphenidate: Used in the treatment of ADHD and has a different mechanism of action compared to this compound.
Biological Activity
Ethyl 3-[(3-phenylpropyl)amino]propanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features an ethyl ester group attached to a propanoate backbone with a phenylpropyl amine substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and potential modulation of signaling pathways. Preliminary studies suggest that it may exhibit:
- Antidepressant-like effects : Influencing serotonin and norepinephrine levels in the brain.
- Anti-inflammatory properties : Modulating cytokine production and reducing inflammation markers.
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics. Key findings include:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites.
- Excretion : Excreted mainly through urine, with a half-life conducive to therapeutic dosing schedules.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidepressant | Increased serotonin levels in animal models | |
Anti-inflammatory | Reduced IL-6 and TNF-alpha levels | |
Antimicrobial | Inhibition of bacterial growth (E. coli) |
Case Studies
-
Antidepressant Activity :
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's efficacy was comparable to established antidepressants, suggesting a viable therapeutic role in mood disorders. -
Anti-inflammatory Effects :
In vitro experiments showed that the compound effectively inhibited the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases such as arthritis or chronic inflammatory conditions. -
Antimicrobial Properties :
Research indicated that this compound exhibited antimicrobial activity against various strains of bacteria, particularly E. coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
ethyl 3-(3-phenylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)10-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWYQRHYEHCZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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